molecular formula C26H22N2O4 B411916 2-PHENOXY-N-[5-(2-PHENOXYACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE

2-PHENOXY-N-[5-(2-PHENOXYACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE

Katalognummer: B411916
Molekulargewicht: 426.5g/mol
InChI-Schlüssel: BMORICPUJNCEEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-PHENOXY-N-[5-(2-PHENOXYACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE is a complex organic compound with the molecular formula C34H28N2O6

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENOXY-N-[5-(2-PHENOXYACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-phenoxyacetic acid with naphthylamine to form an intermediate, which is then acetylated to produce the final compound. The reaction conditions often include the use of catalysts such as sodium hydroxide and solvents like ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-PHENOXY-N-[5-(2-PHENOXYACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-PHENOXY-N-[5-(2-PHENOXYACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-PHENOXY-N-[5-(2-PHENOXYACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The phenoxy and naphthyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Phenoxyacetic acid
  • Naphthylamine
  • Phenoxyacetamide

Comparison

Compared to similar compounds, 2-PHENOXY-N-[5-(2-PHENOXYACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE is unique due to its combination of phenoxy and naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C26H22N2O4

Molekulargewicht

426.5g/mol

IUPAC-Name

2-phenoxy-N-[5-[(2-phenoxyacetyl)amino]naphthalen-1-yl]acetamide

InChI

InChI=1S/C26H22N2O4/c29-25(17-31-19-9-3-1-4-10-19)27-23-15-7-14-22-21(23)13-8-16-24(22)28-26(30)18-32-20-11-5-2-6-12-20/h1-16H,17-18H2,(H,27,29)(H,28,30)

InChI-Schlüssel

BMORICPUJNCEEK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)COC4=CC=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)COC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.